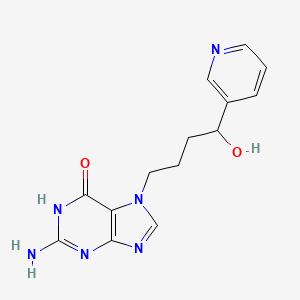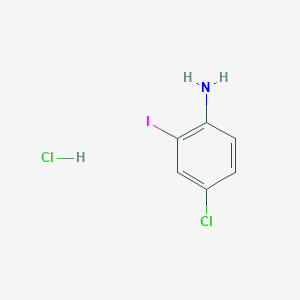
4-Bromo-8-isopropylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-isopropylquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the 8th position, and a carboxylic acid group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-isopropylquinoline-3-carboxylic acid typically involves the following steps:
Bromination: Introduction of a bromine atom at the 4th position of the quinoline ring.
Isopropylation: Addition of an isopropyl group at the 8th position.
Carboxylation: Introduction of a carboxylic acid group at the 3rd position.
Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, to achieve high yields and purity . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-isopropylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to quinoline N-oxide.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Isopropylquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Bromo-8-isopropylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-8-isopropylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and isopropyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The carboxylic acid group enhances its solubility and bioavailability. These interactions lead to the modulation of biological pathways, resulting in its observed effects .
Comparison with Similar Compounds
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a hydroxyl group at the 4th position.
4-Bromoquinoline-3-carboxylic acid: Lacks the isopropyl group at the 8th position.
8-Isopropylquinoline-3-carboxylic acid: Lacks the bromine atom at the 4th position.
Uniqueness: 4-Bromo-8-isopropylquinoline-3-carboxylic acid is unique due to the combined presence of the bromine atom, isopropyl group, and carboxylic acid group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
4-bromo-8-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H,16,17) |
InChI Key |
QZVIZQHVNUISCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C(C(=CN=C21)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


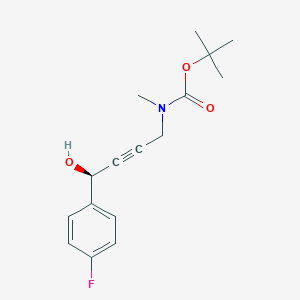

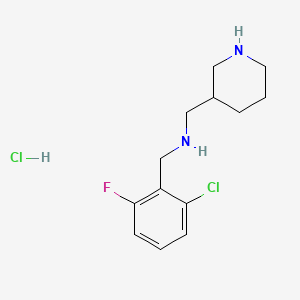
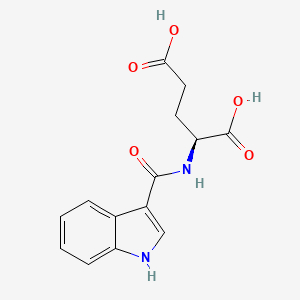
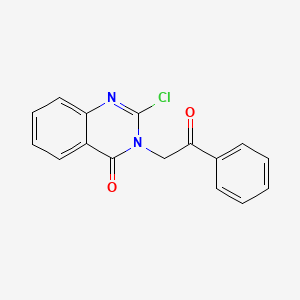
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)
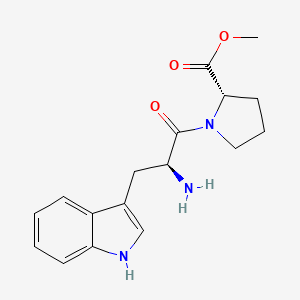
![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine](/img/structure/B11835867.png)
